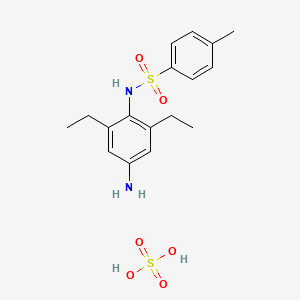
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, diethylphenyl, and a methylbenzenesulfonamide moiety, combined with sulfuric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylbenzenesulfonamide followed by the introduction of the 4-amino-2,6-diethylphenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to maintain consistent quality. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-amino-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific structural features, such as the diethyl groups, which confer unique steric and electronic properties. These differences can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Propiedades
Número CAS |
108451-28-1 |
|---|---|
Fórmula molecular |
C17H24N2O6S2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C17H22N2O2S.H2O4S/c1-4-13-10-15(18)11-14(5-2)17(13)19-22(20,21)16-8-6-12(3)7-9-16;1-5(2,3)4/h6-11,19H,4-5,18H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
FDCIDKMEXFULOX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)CC)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)

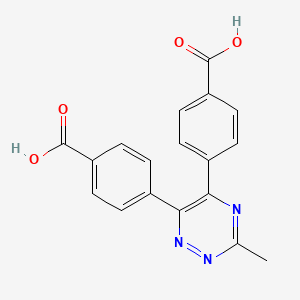
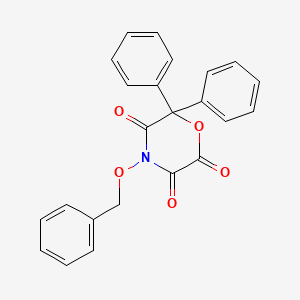
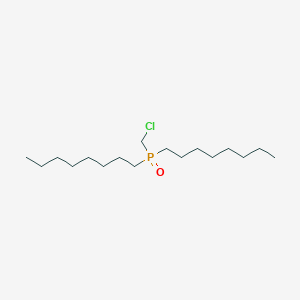
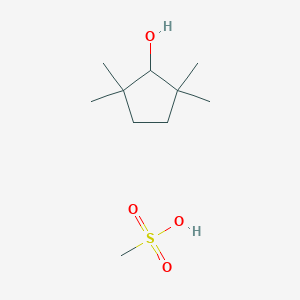
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

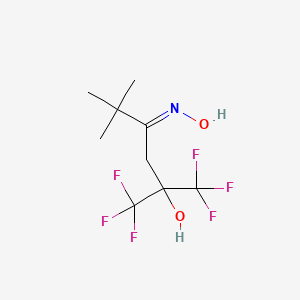
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
